2-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline -

2-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-4660553
CAS Number:
Molecular Formula: C14H13N5
Molecular Weight: 251.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Multi-step synthesis involving condensation and cyclization reactions: This approach employs readily available starting materials like hydrazinopyridazines and functionalized aldehydes or enaminones. []
  • Building block approach: This strategy involves synthesizing the triazolopyridazine and tetrahydroisoquinoline moieties separately and then coupling them using appropriate reactions. []

1. (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153) []

  • Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal inhibitor. It exhibits high potency in vitro and in vivo, effectively downregulating c-Myc and inhibiting tumor growth in xenograft studies [].
  • Relevance: This compound shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with the target compound, 2-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,2,3,4-tetrahydroisoquinoline. The presence of a methoxy group at the 3-position of the triazolopyridazine ring and a piperidine ring linked to the core scaffold are notable structural similarities.

2. 2-(([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives []

  • Compound Description: This series of compounds was synthesized by replacing the benzamidine moiety in a series of N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides with a [, , ]triazolo[4,3-b]pyridazin-6-yl group. While they lost the thrombin inhibitory and fibrinogen receptor antagonistic activities of the parent benzamidine compounds, they demonstrated inhibitory activity against the proliferation of endothelial and tumor cells in their ester form (R = Et) [].
  • Relevance: These compounds share the [, , ]triazolo[4,3-b]pyridazine core structure with 2-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,2,3,4-tetrahydroisoquinoline.

3. 1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844) [, ]

  • Compound Description: SAR125844 is a potent and selective MET kinase inhibitor. It demonstrates promising activity against wild-type MET kinase and several clinically relevant mutants [].

4. N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and sulfonamide derivatives []

  • Compound Description: These novel compounds were synthesized from 3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)aniline and exhibited good to moderate antimicrobial activity [].
  • Relevance: This series shares the [, , ]triazolo[4,3-b]pyridazine core with the target compound, 2-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,2,3,4-tetrahydroisoquinoline.

5. 6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523) []

  • Compound Description: SGX523 is a c-MET inhibitor that, unfortunately, exhibited species-dependent toxicity, causing renal complications in patients due to crystal deposits in renal tubules. Its metabolism is species-specific, with monkeys and humans generating a significantly less soluble metabolite (M11) via aldehyde oxidase [].
  • Relevance: SGX523 also contains the [, , ]triazolo[4,3-b]pyridazine scaffold seen in 2-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,2,3,4-tetrahydroisoquinoline. This highlights the relevance of the triazolopyridazine moiety in medicinal chemistry and its potential for diverse biological activities.

6. Various 3-functionalized 1,2,4-triazolo[4,3-b]pyridazines []

  • Compound Description: This diverse group of compounds was synthesized using 3-hydrazinopyridazines as building blocks. The compounds include 1,2,4-triazolo[4,3-b]pyridazin-3-yl substituted alanines, polyols, C-nucleosides, and terpenes [].
  • Relevance: This broad category demonstrates the versatility of the [, , ]triazolo[4,3-b]pyridazine core for creating structurally diverse compounds, similar to the target compound 2-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,2,3,4-tetrahydroisoquinoline.

7. 7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1) []

  • Relevance: Compound 1 shares the [, , ]triazolo[4,3-b]pyridazine core structure with 2-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,2,3,4-tetrahydroisoquinoline. Its development highlights the importance of considering potential bioactivation and toxicity issues for compounds containing this scaffold.

8. 7-(2-Methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2) []

  • Relevance: Like 2-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,2,3,4-tetrahydroisoquinoline, Compound 2 contains the [, , ]triazolo[4,3-b]pyridazin-3-yl moiety. Its development underscores the challenges in mitigating bioactivation risks while maintaining the desired pharmacological profile in this class of compounds.

This list provides an overview of compounds structurally related to 2-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,2,3,4-tetrahydroisoquinoline. Understanding the structure-activity relationships and potential liabilities of these related compounds can inform the development and optimization of novel therapeutics based on the [, , ]triazolo[4,3-b]pyridazine scaffold.

Properties

Product Name

2-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3,4-dihydro-1H-isoquinoline

Molecular Formula

C14H13N5

Molecular Weight

251.29 g/mol

InChI

InChI=1S/C14H13N5/c1-2-4-12-9-18(8-7-11(12)3-1)14-6-5-13-16-15-10-19(13)17-14/h1-6,10H,7-9H2

InChI Key

CTUSSRYRBVEVCC-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C3=NN4C=NN=C4C=C3

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NN4C=NN=C4C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.